5-((3,4-dihydroisoquinolin-2(1H)-yl)(4-ethoxyphenyl)methyl)-2-ethylthiazolo[3,2-b][1,2,4]triazol-6-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-((3,4-dihydroisoquinolin-2(1H)-yl)(4-ethoxyphenyl)methyl)-2-ethylthiazolo[3,2-b][1,2,4]triazol-6-ol is a complex organic compound that belongs to the class of thiazolotriazoles. This compound is of significant interest due to its potential applications in various fields such as medicinal chemistry, pharmacology, and materials science. The unique structure of this compound, which includes a thiazole ring fused with a triazole ring, along with a dihydroisoquinoline moiety, makes it a versatile molecule for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-((3,4-dihydroisoquinolin-2(1H)-yl)(4-ethoxyphenyl)methyl)-2-ethylthiazolo[3,2-b][1,2,4]triazol-6-ol typically involves multiple steps, starting from readily available precursors. One common synthetic route involves the following steps:
Formation of the Dihydroisoquinoline Moiety: The dihydroisoquinoline moiety can be synthesized using the Bischler-Napieralski reaction, where a phenylethylamine derivative is cyclized in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3) or trifluoromethanesulfonic anhydride (Tf2O).
Synthesis of the Thiazolotriazole Core: The thiazolotriazole core can be synthesized by reacting an appropriate thioamide with a hydrazine derivative under acidic conditions.
Coupling of the Moieties: The final step involves coupling the dihydroisoquinoline moiety with the thiazolotriazole core.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to improve yield and scalability. This can include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of more efficient catalysts and reagents.
Chemical Reactions Analysis
Types of Reactions
Common Reagents and Conditions
Oxidation: Common oxidizing agents include ceric ammonium nitrate (CAN) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophilic substitution reactions often involve the use of bases such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products
The major products formed from these reactions include various isoquinoline and thiazolotriazole derivatives, which can be further functionalized for specific applications .
Scientific Research Applications
5-((3,4-dihydroisoquinolin-2(1H)-yl)(4-ethoxyphenyl)methyl)-2-ethylthiazolo[3,2-b][1,2,4]triazol-6-ol has several scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential as a therapeutic agent due to its unique structure and ability to interact with various biological targets.
Pharmacology: Studies focus on its pharmacokinetic properties and its potential as a drug candidate for treating various diseases.
Materials Science: The compound’s unique electronic properties make it a candidate for use in organic electronics and as a building block for advanced materials.
Mechanism of Action
The mechanism of action of 5-((3,4-dihydroisoquinolin-2(1H)-yl)(4-ethoxyphenyl)methyl)-2-ethylthiazolo[3,2-b][1,2,4]triazol-6-ol involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and the modifications made to the compound .
Comparison with Similar Compounds
Similar Compounds
3,4-Dihydroisoquinoline: A simpler analog that lacks the thiazolotriazole core.
Thiazolotriazole Derivatives: Compounds that share the thiazolotriazole core but differ in the substituents attached to the ring system.
Uniqueness
The uniqueness of 5-((3,4-dihydroisoquinolin-2(1H)-yl)(4-ethoxyphenyl)methyl)-2-ethylthiazolo[3,2-b][1,2,4]triazol-6-ol lies in its combination of the dihydroisoquinoline moiety with the thiazolotriazole core, providing a versatile scaffold for various chemical modifications and applications .
Properties
IUPAC Name |
5-[3,4-dihydro-1H-isoquinolin-2-yl-(4-ethoxyphenyl)methyl]-2-ethyl-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-ol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H26N4O2S/c1-3-20-25-24-28(26-20)23(29)22(31-24)21(17-9-11-19(12-10-17)30-4-2)27-14-13-16-7-5-6-8-18(16)15-27/h5-12,21,29H,3-4,13-15H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RMHHBDHGXGJPII-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NN2C(=C(SC2=N1)C(C3=CC=C(C=C3)OCC)N4CCC5=CC=CC=C5C4)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H26N4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
434.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.